Benzochinolines

Benzoquinolines are a class of organic compounds derived from benzoic acid, featuring an additional nitrogen atom in the ring structure attached to the benzene core through a quinone moiety. These molecules have a distinctive tetravalent oxygen bridge at positions 1 and 2 of the benzene ring, with one of these positions occupied by a hydroxyl or carboxylic group, followed by a nitrogen atom.

Benzoquinolines exhibit a range of biological activities due to their structural characteristics. They are often studied for their potential as pharmacological agents owing to their antioxidant properties and ability to scavenge free radicals. Additionally, certain benzoquinolines show promise in anticancer research, serving as potential candidates for targeted therapies.

Structurally diverse benzoquinoline derivatives can be synthesized via various chemical reactions, such as Friedel-Crafts alkylation or acylation of quinones, enabling the modification of their physicochemical properties and biological activities. Due to their versatile nature, these compounds find applications in pharmaceutical research, material science, and natural product chemistry.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

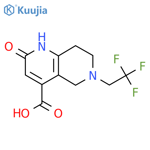

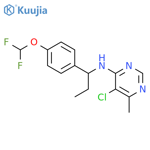

Agroclavine; (-)-form, 18-Hydroxy, 5,10-didehydro | 141869-64-9 | C16H16N2O |

|

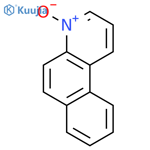

Benzo[f]quinoline, 4-oxide | 17104-69-7 | C13H9NO |

|

Benzo[g]quinoline-5,10-dione,3,4-dimethyl- | 161237-39-4 | C15H11NO2 |

|

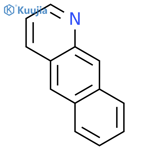

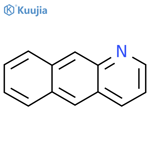

Benzo[g]quinoline | 260-36-6 | C13H9N |

|

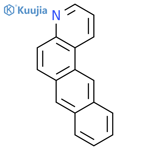

Naphtho[2,3-f]quinoline(7CI,8CI,9CI) | 224-98-6 | C17H11N |

|

Benzoquinoline | 39327-16-7 | C13H9N |

|

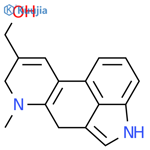

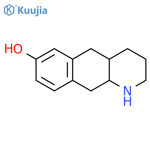

Benzo[g]quinolin-7-ol, 1,2,3,4,4a,5,10,10a-octahydro-, cis- | 54529-07-6 | C13H17NO |

|

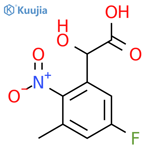

Benzo[g]quinoline-2,5,10(1H)-trione,3-methoxy-4-methyl- | 104696-15-3 | C15H11NO4 |

|

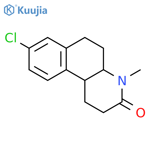

Benzo[f]quinolin-3(2H)-one,8-chloro-1,4,4a,5,6,10b-hexahydro-4-methyl-, (4aR,10bR)- | 148905-78-6 | C14H16ClNO |

|

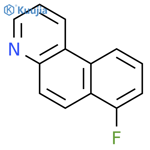

Benzo[f]quinoline,7-fluoro- | 163275-66-9 | C13H8FN |

Gerelateerde literatuur

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Aanbevolen leveranciers

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

Diflumetorim Cas No: 130339-07-0

Diflumetorim Cas No: 130339-07-0 -

-

-

-